

# Part 1: Core Principles of Reactivity and Regioselectivity

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## Compound of Interest

Compound Name: 2-Acetyl-3-bromothiophene

Cat. No.: B1586746

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Thiophene is an electron-rich, five-membered aromatic heterocycle.<sup>[3]</sup> Its reactivity in electrophilic aromatic substitution is governed by the electronic contribution of the sulfur heteroatom to the  $\pi$ -system.

## Enhanced Reactivity Compared to Benzene

Thiophene undergoes electrophilic substitution at a significantly faster rate than benzene.<sup>[1][4]</sup> <sup>[5]</sup> This heightened reactivity stems from the ability of the sulfur atom's lone pair of electrons to participate in the aromatic sextet, thereby increasing the electron density of the ring and making it more nucleophilic.<sup>[4][6]</sup> Furthermore, the sulfur atom effectively stabilizes the positive charge in the cationic intermediate (the  $\sigma$ -complex or arenium ion) formed during the rate-determining step of the reaction.<sup>[3]</sup> Since thiophene has less resonance stabilization energy to overcome compared to benzene, the activation energy for this step is lower, leading to a faster reaction.<sup>[5]</sup>

The relative reactivity towards electrophiles generally follows the order: Pyrrole > Furan > Thiophene > Benzene.<sup>[5][7][8][9]</sup>

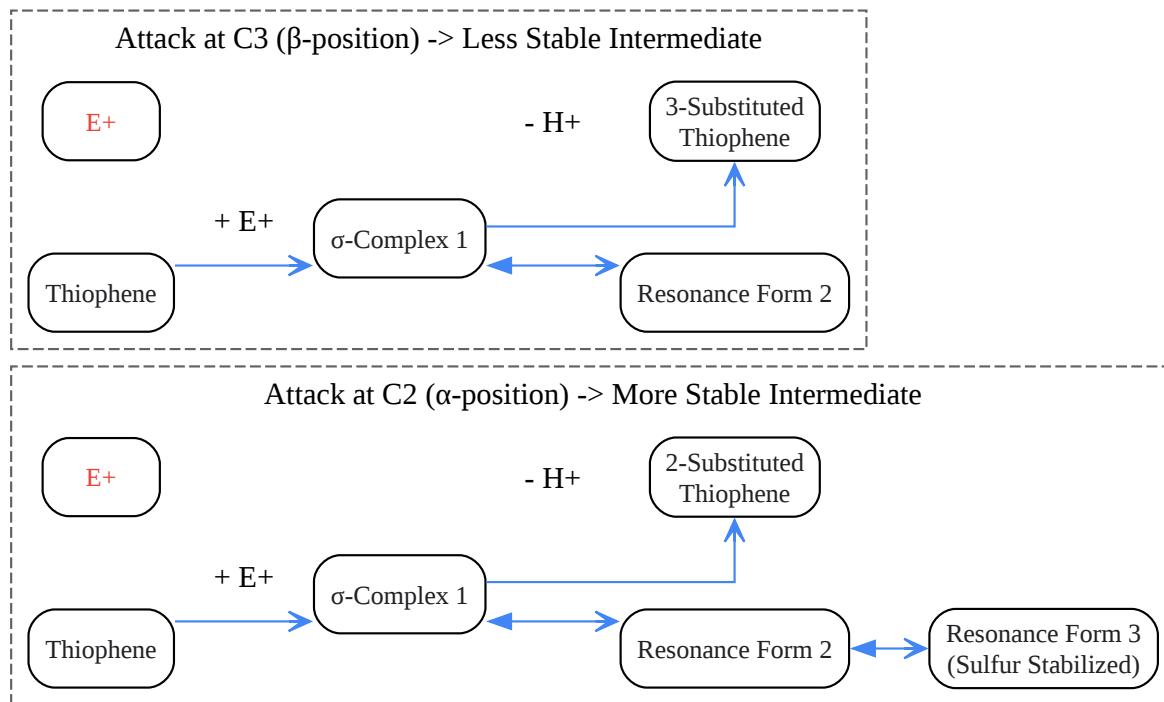
Compound	Relative Rate of Acetylation (approx.)
Pyrrole	$5 \times 10^6$
Furan	$1 \times 10^6$
Thiophene	$2 \times 10^4$
Benzene	1

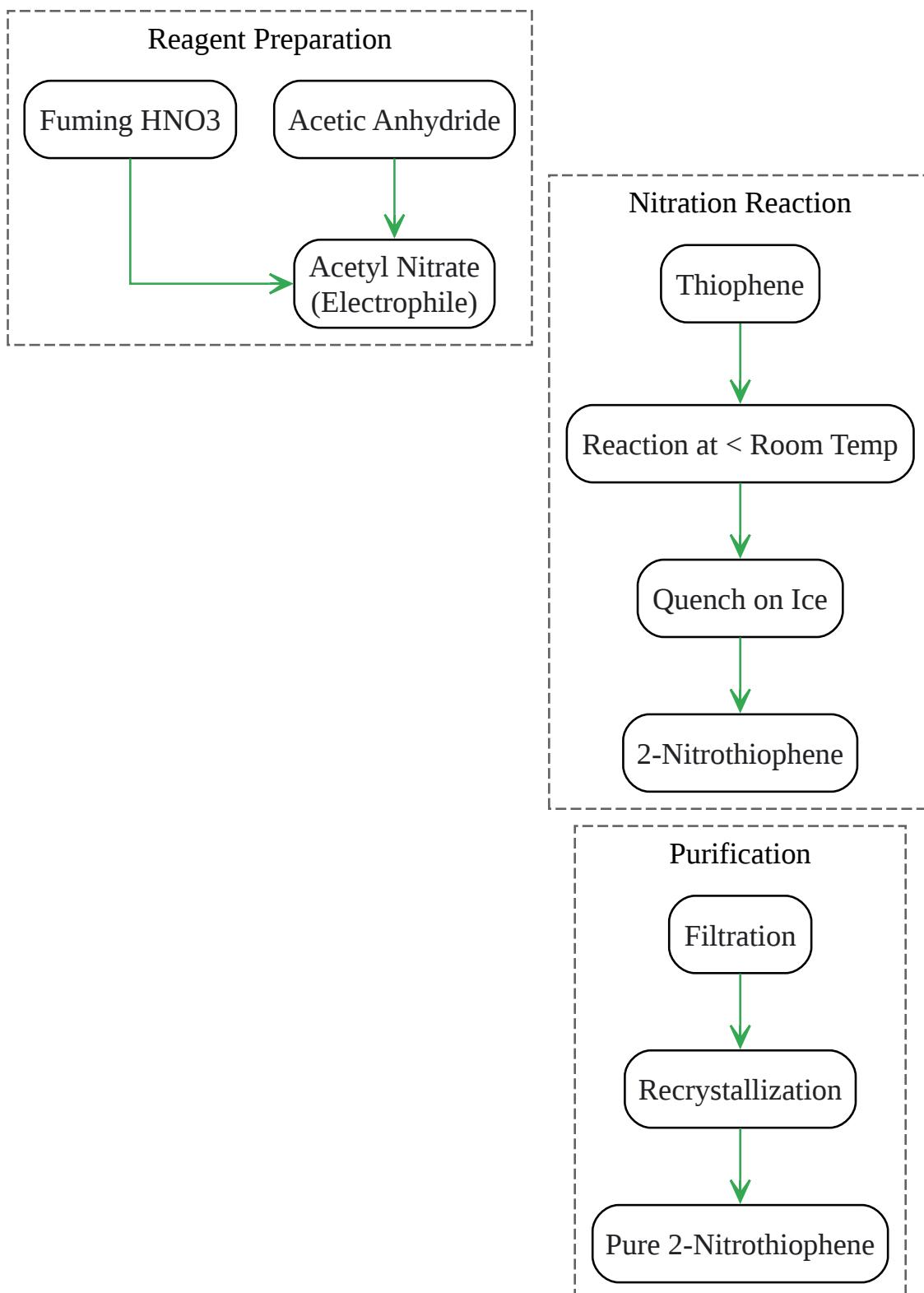
Data synthesized from general relative reactivity trends in heterocyclic chemistry.

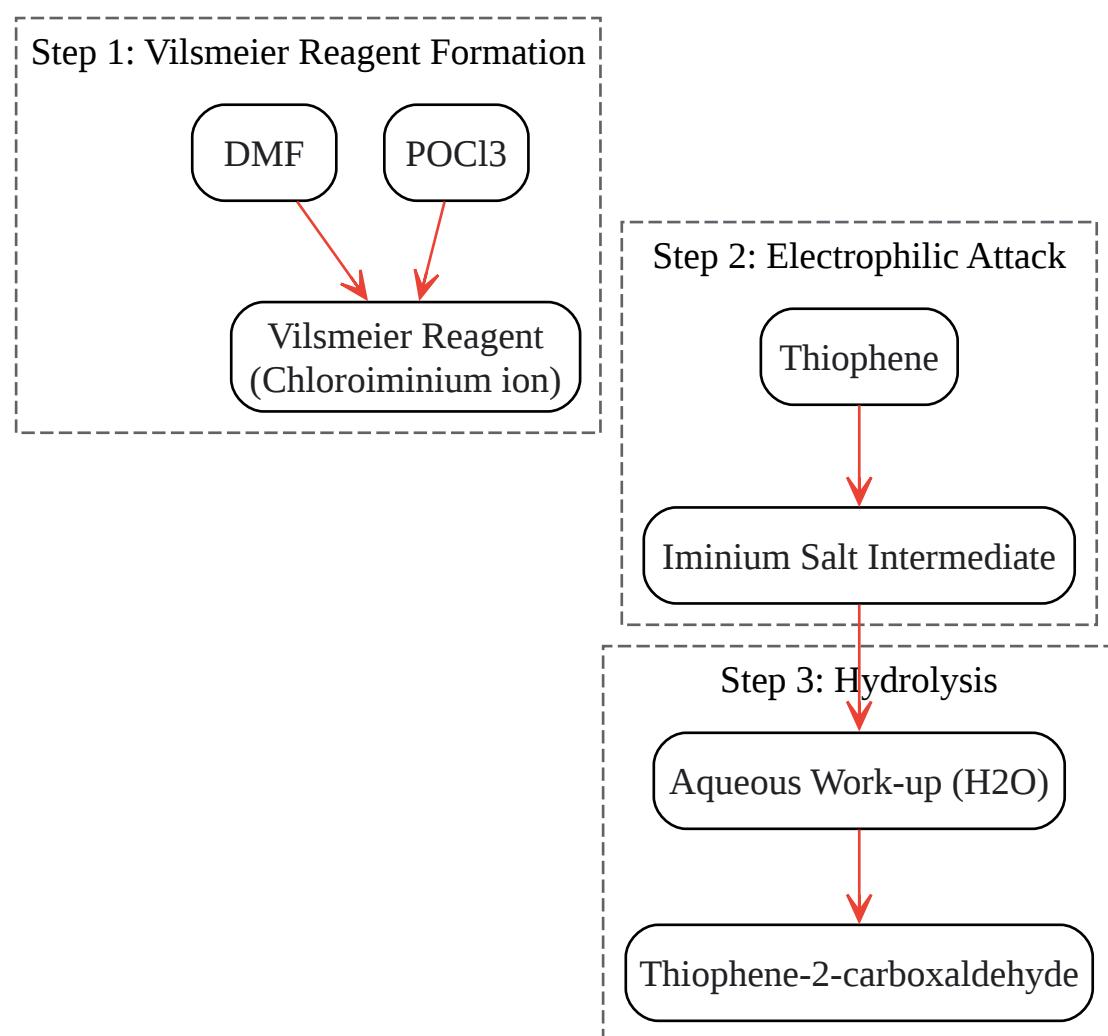
## Pronounced Regioselectivity: The $\alpha$ -Position (C2/C5) Preference

Electrophilic substitution on an unsubstituted thiophene ring occurs with a strong preference for the  $\alpha$ -positions (C2 and C5) over the  $\beta$ -positions (C3 and C4).<sup>[4][10]</sup> This regioselectivity is a direct consequence of the relative stability of the intermediate  $\sigma$ -complex.

When the electrophile attacks the C2 position, the resulting positive charge can be delocalized over three resonance structures, including a crucial one where the charge is stabilized by the sulfur atom's lone pair.<sup>[3][11]</sup> In contrast, attack at the C3 position only allows for two resonance structures, and neither effectively places the positive charge adjacent to the heteroatom for direct stabilization.<sup>[3][11]</sup> The more stable C2-adduct intermediate dictates the kinetic and thermodynamic product.<sup>[12]</sup>





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